molecular formula C20H21N3O3 B12922800 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-68-1

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12922800
CAS No.: 81215-68-1
M. Wt: 351.4 g/mol
InChI Key: RAONWADDPSSVEU-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex heterocyclic compound. It features a unique structure that combines a triazepine ring fused with a phthalazine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzylamine with phthalic anhydride to form an intermediate, which is then cyclized under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione apart is its fused ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

81215-68-1

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C20H21N3O3/c1-26-18-8-6-15(7-9-18)10-21-13-19(24)22-11-16-4-2-3-5-17(16)12-23(22)20(25)14-21/h2-9H,10-14H2,1H3

InChI Key

RAONWADDPSSVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2

Origin of Product

United States

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